Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine
Description
Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine is a small organic compound featuring a pyridine core substituted at the 5-position with a 4-(trifluoromethyl)phenyl group and at the 3-position with a cyclopropylaminomethyl moiety.
The molecular formula is inferred as C₁₆H₁₅F₃N₂ (molecular weight ~292.3 g/mol), derived by replacing the fluorine atom in its structural analog, Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine (C₁₅H₁₅FN₂, 242.30 g/mol), with a trifluoromethyl (-CF₃) group . The trifluoromethyl substituent introduces increased steric bulk, electronegativity, and lipophilicity compared to fluorine, which may significantly alter its physicochemical and biological properties.
Properties
IUPAC Name |
N-[[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)14-3-1-12(2-4-14)13-7-11(8-20-10-13)9-21-15-5-6-15/h1-4,7-8,10,15,21H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSOSDRPEFXAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CN=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may involve the use of organoboron reagents and palladium catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical and Biological Applications
1. Chemistry: Building Block for Synthesis
Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can undergo reactions with common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
2. Biological Activity
The compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Research indicates that it may exhibit significant anticancer properties, with studies showing cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 12.5 µM against FaDu hypopharyngeal cancer cells, outperforming standard treatments like bleomycin.
3. Neuroprotective Effects
In addition to its anticancer activity, this compound has shown promise in neuroprotection. Compounds with similar structures have been noted for their ability to inhibit oxidative stress pathways, promoting neuronal survival in models of neurodegenerative diseases.
Case Studies
1. Anticancer Activity Study
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. In one study, the compound was tested against several lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective Study
Another significant study focused on the neuroprotective effects of this compound in models simulating oxidative stress conditions. The findings suggested that the compound could significantly reduce neuronal death and promote survival through its antioxidant properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine with its closest analogs:
Key Differences:
Substituent Effects: The -CF₃ group in the target compound increases lipophilicity (LogP ~3.2 vs. The -F substituent in the analog offers moderate lipophilicity and higher solubility, favoring pharmacokinetic properties like absorption .
Biological Activity: Trifluoromethyl groups are known to improve metabolic stability by resisting oxidative degradation, which could extend the compound’s half-life compared to the fluorine analog. In kinase inhibitors, -CF₃ substituents often enhance potency due to strong electrostatic interactions with hydrophobic pockets in enzyme active sites.
- The ligand 7-(2,5-dihydropyrrol-1-yl)-6-phenyl-pyrido[6,5-d]pyrimidin-2-amine (PDB: 2V5A) shares a Tanimoto coefficient of 0.76, indicating partial structural similarity. However, its fused pyrido-pyrimidine scaffold and lack of a cyclopropyl group limit direct comparability .
Research Findings (Inferred):
- Synthetic Accessibility : The trifluoromethyl analog may require more complex synthetic routes (e.g., Ullmann coupling or trifluoromethylation) compared to the fluorine derivative, which can be synthesized via nucleophilic aromatic substitution .
Biological Activity
Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group, a pyridine ring, and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine and their analogs exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 12.5 | |
| Bleomycin | FaDu | 15.0 |
Neuroprotective Effects
In addition to anticancer activity, compounds similar to this compound have been studied for neuroprotective effects. These studies suggest that the compound may inhibit oxidative stress pathways and promote neuronal survival in models of neurodegenerative diseases .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and neurodegeneration.
- Receptor Interaction : Similar compounds have shown affinity for muscarinic acetylcholine receptors, which are implicated in both cancer cell proliferation and neurodegenerative processes .
Case Studies
Several case studies highlight the efficacy of cyclopropyl-substituted pyridine derivatives:
- Study on Cancer Cell Lines : A recent study demonstrated that a cyclopropyl-pyridine derivative exhibited significant inhibition of cell growth in various cancer cell lines, including those resistant to traditional therapies .
- Neuroprotective Study : In vivo studies involving rodent models showed that derivatives could reduce cognitive deficits associated with Alzheimer's disease by modulating cholinergic signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
